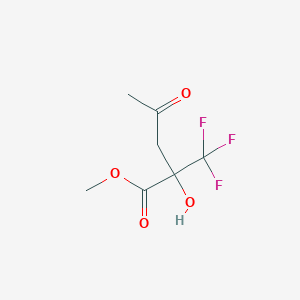
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C7H9F3O4 and a molecular weight of 214.14 . This compound is known for its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester typically involves the esterification of the corresponding acid with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve more advanced techniques, including the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.
Mechanism of Action
The mechanism by which Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
Levulinic acid: Known for its use in bio-based chemicals.
γ-Ketovaleric acid: Used in organic synthesis and as a precursor for various chemicals.
Acetopropionic acid: Utilized in the production of pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
118163-50-1 |
|---|---|
Molecular Formula |
C7H9F3O4 |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C7H9F3O4/c1-4(11)3-6(13,5(12)14-2)7(8,9)10/h13H,3H2,1-2H3 |
InChI Key |
VWTPWWHZRITQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















